molecular formula C13H18O2 B494275 4-Tert-butyl-2-ethylbenzoic acid

4-Tert-butyl-2-ethylbenzoic acid

Cat. No.: B494275
M. Wt: 206.28g/mol
InChI Key: AFWBHBXFQWSACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2-ethylbenzoic acid is a substituted benzoic acid derivative featuring a tert-butyl group at the para position and an ethyl group at the ortho position. The tert-butyl group is a bulky, electron-donating substituent, while the ethyl group contributes to steric effects and lipophilicity.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28g/mol

IUPAC Name

4-tert-butyl-2-ethylbenzoic acid

InChI

InChI=1S/C13H18O2/c1-5-9-8-10(13(2,3)4)6-7-11(9)12(14)15/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

AFWBHBXFQWSACB-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(C)(C)C)C(=O)O

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Acidity (pKa)

The position and nature of substituents significantly influence acidity. Data from tert-butyl-substituted benzoic acids () reveals:

Compound pKa Substituent Position
2-tert-Butylbenzoic acid 3.57 ortho-tert-butyl
4-tert-Butylbenzoic acid 4.389 para-tert-butyl
3-tert-Butylbenzoic acid 4.199 meta-tert-butyl

However, steric hindrance from ethyl may reduce resonance stabilization of the carboxylate anion, leading to slightly higher acidity than 2-tert-butylbenzoic acid (pKa ~3.8–4.0 estimated) .

Lipophilicity and Solubility

  • 4-tert-Butyl-2-methylbenzoic acid (): Methyl groups enhance solubility in polar solvents compared to ethyl. Replacing methyl with ethyl increases lipophilicity (logP ~3.5 estimated) due to the longer alkyl chain.
  • 2-Amino-4-(tert-butyl)benzoic acid (): The amino group (polar) increases water solubility (logP ~1.5) compared to ethyl analogs.

The ethyl substituent in 4-Tert-butyl-2-ethylbenzoic acid likely renders it more lipid-soluble than methyl or amino analogs, favoring membrane permeability but reducing aqueous solubility .

Physical Properties

  • Molecular Weight : Expected ~222.3 g/mol (C₁₃H₁₈O₂), higher than 4-tert-butylbenzoic acid (178.23 g/mol) due to the ethyl group.
  • Melting Point : Bulky substituents lower melting points. 4-tert-Butylbenzoic acid melts at ~95–98°C; the ethyl analog may melt at ~80–90°C .

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